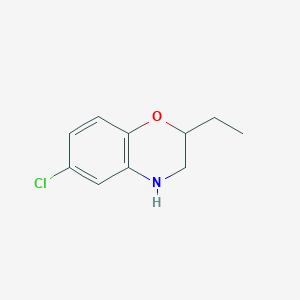

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

Molecular Geometry and Conformational Analysis

The molecular geometry of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine exhibits characteristic features of partially saturated benzoxazine systems, with the heterocyclic ring adopting a non-planar conformation due to the sp³ hybridization of the saturated carbon atoms. Computational studies utilizing density functional theory methods have revealed that the oxazine ring preferentially adopts a half-chair conformation, which represents an energetically favorable arrangement that minimizes steric interactions between substituents. The distortion from planarity in the six-membered oxazine ring is primarily attributed to the presence of the sp³ carbon atoms at positions 2 and 3, which disrupt the aromatic character and introduce conformational flexibility.

The nitrogen atom in the oxazine ring displays a distorted trigonal pyramidal geometry, with bond angles that deviate from the ideal tetrahedral arrangement due to the constraints imposed by ring closure. The sum of carbon-nitrogen-carbon bond angles around the nitrogen center typically measures approximately 333.5 degrees, indicating significant pyramidalization. This geometric distortion is further influenced by the electronic effects of the chlorine substituent at the 6-position, which can participate in through-bond interactions with the nitrogen lone pair.

The ethyl substituent at the 2-position introduces additional conformational degrees of freedom, with rotation around the carbon-carbon bond contributing to the overall molecular flexibility. The calculated logarithm of the partition coefficient value of 2.66 suggests moderate lipophilicity, which is consistent with the presence of both polar and nonpolar structural elements. The molecular surface area calculations indicate a polar surface area of 21 square angstroms, reflecting the contribution of the nitrogen and oxygen heteroatoms to the overall polarity.

Conformational analysis studies have demonstrated that the preferred conformation involves the benzene ring and the majority of the oxazine ring atoms arranged in an approximately planar orientation, with a root mean square deviation of approximately 0.1555 angstroms from the mean plane. The nitrogen atom represents the most significant deviation from this planar arrangement, with a displacement of approximately 0.387 angstroms from the benzoxazine mean plane. The puckering parameters for the oxazine ring, characterized by theta and phi angles of approximately 50.8 degrees and 254 degrees respectively, confirm the half-chair conformation.

| Geometric Parameter | Value |

|---|---|

| Heavy Atoms Count | 13 |

| Rotatable Bonds | 1 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Logarithm of Partition Coefficient | 2.66 |

| Polar Surface Area | 21 Ų |

Crystallographic Characterization via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction studies of related benzoxazine derivatives have provided valuable insights into the solid-state structure and packing arrangements of compounds within this chemical class. The crystallographic analysis of structurally similar compounds reveals that benzoxazine derivatives typically crystallize in various space groups, with the specific arrangement dependent on the nature and position of substituents. For compounds containing the 6-chloro substitution pattern, crystal structures often exhibit monoclinic or orthorhombic symmetry, with unit cell parameters that reflect the molecular dimensions and intermolecular interactions.

The crystal packing of benzoxazine compounds is predominantly stabilized by weak intermolecular interactions, including carbon-hydrogen to nitrogen contacts, carbon-hydrogen to oxygen interactions, and carbon-hydrogen to pi electron system contacts. These non-covalent interactions form extended networks that contribute to the overall stability of the crystal lattice. The absence of classical hydrogen bonds, due to the lack of hydrogen atoms attached to highly electronegative atoms, makes these weaker interactions particularly important for crystal cohesion.

In related 6-chloro substituted benzoxazine derivatives, the chlorine atom often participates in halogen bonding interactions, which can influence both the molecular conformation and the crystal packing arrangement. The thermal displacement parameters obtained from crystallographic refinement typically show that the nitrogen atom exhibits the largest displacement, consistent with its deviation from the ring planarity observed in gas-phase calculations. The bond lengths within the oxazine ring generally fall within expected ranges for sp²-sp³ hybridized systems, with carbon-nitrogen distances typically measuring between 1.35 and 1.45 angstroms.

Temperature-dependent crystallographic studies have revealed that benzoxazine derivatives maintain their structural integrity across a range of temperatures, with thermal motion primarily affecting the peripheral substituents rather than the core ring system. The crystallographic data collection at low temperatures, typically around 100 Kelvin, provides enhanced resolution and reduced thermal motion effects, allowing for more precise determination of atomic positions and bonding parameters.

| Crystallographic Parameter | Typical Range |

|---|---|

| Unit Cell Volume | 1100-1300 ų |

| Crystal System | Monoclinic/Orthorhombic |

| Space Group | P21/c, P212121 |

| Data Collection Temperature | 100 K |

| Carbon-Nitrogen Bond Length | 1.35-1.45 Å |

Comparative Analysis with Substituted Benzoxazine Analogues

Comparative structural analysis of this compound with related benzoxazine derivatives reveals significant structure-activity relationships and the influence of substituent effects on molecular properties. The 6-chloro substitution pattern represents one of several halogenated variants within the benzoxazine family, with related compounds including 6-chloro-2-methyl derivatives and various carboxylate esters that maintain the core benzoxazine framework while differing in peripheral substitution.

The presence of different alkyl groups at the 2-position, such as methyl versus ethyl substituents, affects both the steric bulk and the conformational flexibility of the molecule. Comparative studies indicate that longer alkyl chains introduce greater rotational freedom around the carbon-carbon bonds, potentially influencing the overall molecular dynamics and interaction patterns. The 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogue exhibits similar structural characteristics but with reduced steric hindrance around the 2-position, which can affect both crystal packing and solution-phase behavior.

Ester derivatives, such as ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, introduce additional functional groups that significantly alter the electronic distribution and hydrogen bonding capabilities. These compounds typically exhibit higher molecular weights and modified solubility profiles compared to the parent benzoxazine structure. The carboxylate ester functionality provides additional sites for intermolecular interactions and can influence the overall conformational preferences through intramolecular interactions between the ester group and the benzoxazine nitrogen.

Compounds with different substitution patterns on the benzene ring, such as 6-chloro-3,4-dihydro-2H-1,4-benzoxazin-7-amine, demonstrate how additional functional groups can modulate the electronic properties and potential biological activities. The amino substitution introduces hydrogen bonding capabilities that are absent in the parent 6-chloro-2-ethyl derivative, potentially leading to different crystal packing arrangements and intermolecular interaction patterns.

Nitrogen-quaternized derivatives and ionic benzoxazine compounds represent another class of related structures that exhibit significantly different physical and chemical properties. These compounds typically show enhanced water solubility and altered thermal stability compared to their neutral counterparts, demonstrating the profound influence of charge state on molecular behavior. The comparative analysis reveals that the this compound occupies a unique position within this structural family, combining moderate lipophilicity with specific geometric constraints that distinguish it from both simpler and more complex analogues.

| Compound Class | Key Structural Features | Distinctive Properties |

|---|---|---|

| Alkyl-substituted variants | Variable alkyl chain length | Altered steric bulk and flexibility |

| Ester derivatives | Carboxylate functionality | Enhanced hydrogen bonding capability |

| Amino-substituted analogues | Additional nitrogen functionality | Modified electronic distribution |

| Ionic variants | Quaternized nitrogen centers | Enhanced water solubility |

Properties

IUPAC Name |

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-8-6-12-9-5-7(11)3-4-10(9)13-8/h3-5,8,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMWWRCUIVCEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with chloroacetaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine has been studied for its pharmacological properties, particularly its interaction with the N-methyl-D-aspartate receptor (NMDA receptor), which is crucial in neuronal signaling. Research indicates that compounds within this class can significantly influence synaptic transmission and plasticity in the nervous system.

Case Study: NMDA Receptor Interaction

A study demonstrated that derivatives of benzoxazines exhibited agonist properties on ATP-sensitive potassium channels (K_ATP) in skeletal muscle fibers. The introduction of alkyl substituents at specific positions on the benzoxazine ring was found to enhance these properties, suggesting potential therapeutic applications in neuromodulation .

Agrochemicals

The compound is also recognized for its role as an intermediate in the synthesis of agrochemicals. Its structural properties allow for modifications that can lead to effective herbicides and pesticides. The versatility of benzoxazines makes them suitable building blocks for developing new agrochemical agents with enhanced efficacy and reduced environmental impact.

Table: Comparison of Benzoxazine Derivatives in Agrochemical Applications

| Compound | Application Area | Efficacy Level |

|---|---|---|

| 6-Chloro-2-Ethyl-Benzoxazine | Herbicide Development | High |

| Ethyl 6-Chloro-Benzoxazine | Insecticide Synthesis | Moderate |

| 6-Chloro-3-Hydroxy-Benzoxazine | Fungicide Formulation | High |

Materials Science

In materials science, benzoxazines are utilized for their thermal stability and mechanical properties. They are often incorporated into polymer matrices to enhance material performance under various conditions.

Case Study: Polymer Composites

Research has shown that incorporating this compound into epoxy resins results in improved thermal and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive components.

Mechanism of Action

The mechanism of action of 6-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the benzoxazine ring.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Substituent variations significantly impact physicochemical properties. Key derivatives include:

Key Observations :

Pharmacological Activities

Substituent positioning and electronic nature dictate biological activity:

Anticancer Activity

- 4-Aryl derivatives : 29 analogues were synthesized, with 10 showing antiproliferative effects against MIA PaCa-2 and MDA-MB-231 cancer cells. Substituents at C4 (e.g., aryl groups) enhance activity .

- 6-Chloro derivatives : The chloro group’s electron-withdrawing nature may improve DNA binding or enzyme inhibition, though specific data for the 2-ethyl variant is lacking .

Cardiovascular Effects

- 4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy: Exhibits 2.1-fold higher β₁-adrenergic receptor affinity than propranolol .

- Potassium channel activators : 4-Substituted derivatives (e.g., methyl, ethyl) show strong K⁺ channel activation, suggesting substituent bulk influences vasodilation .

Dual-Function Antithrombotics

Structure-Activity Relationships (SAR)

- Position 6 : Electron-withdrawing groups (Cl, Br) enhance receptor binding and metabolic stability .

- Position 2 : Alkyl groups (e.g., ethyl) may increase lipophilicity, improving blood-brain barrier penetration .

- Position 4 : Aryl or acetyl groups are critical for multitarget activity (e.g., thrombin and GPIIb/IIIa inhibition) .

Biological Activity

6-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (C₁₀H₁₂ClNO) is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural characteristics of benzoxazines contribute to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C₁₀H₁₂ClNO

- Molar Mass : 197.66 g/mol

- CAS Number : 890045-10-0

- MDL Number : MFCD11603431

Synthesis

The synthesis of this compound typically involves the reaction of o-aminophenol with chloroacetaldehyde in the presence of a base. This process can produce various intermediates that subsequently cyclize to form the benzoxazine structure.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds within this class can demonstrate activity against various bacteria and fungi. The specific activity of this compound has not been extensively studied; however, its structural analogs have shown promise in inhibiting microbial growth .

Anticancer Potential

Benzoxazines have been explored for their anticancer properties. A study on related compounds demonstrated that certain benzoxazine derivatives act as inhibitors of human topoisomerase I (hTopo I), an essential enzyme in DNA replication and transcription. Compounds with modifications similar to those found in this compound showed varying degrees of inhibitory activity against hTopo I, suggesting potential for further development as anticancer agents .

Case Studies and Research Findings

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.